
5-Hydroxy-2-thiocyanatobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-thiocyanatobenzonitrile is an organic compound that features a hydroxyl group, a thiocyanate group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-thiocyanatobenzonitrile typically involves the introduction of the thiocyanate group to a benzonitrile derivative. One common method is the reaction of 5-hydroxybenzonitrile with thiocyanogen under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the thiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-thiocyanatobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiocyanate group under basic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-cyanobenzaldehyde.
Reduction: Formation of 5-hydroxy-2-aminobenzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2-thiocyanatobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-thiocyanatobenzonitrile depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The thiocyanate group can interact with metal ions, potentially affecting metalloproteins and enzymes. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-cyanobenzaldehyde: Similar structure but lacks the thiocyanate group.
5-Hydroxy-2-aminobenzonitrile: Similar structure but has an amine group instead of a thiocyanate group.
5-Hydroxy-2-thiocyanatobenzaldehyde: Similar structure but has an aldehyde group instead of a nitrile group.
Uniqueness
5-Hydroxy-2-thiocyanatobenzonitrile is unique due to the presence of both a hydroxyl group and a thiocyanate group on the benzonitrile moiety
Properties
Molecular Formula |
C8H4N2OS |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(2-cyano-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H4N2OS/c9-4-6-3-7(11)1-2-8(6)12-5-10/h1-3,11H |
InChI Key |
RPQVZASWYFHMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




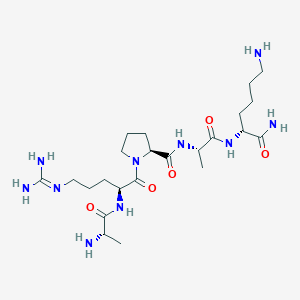

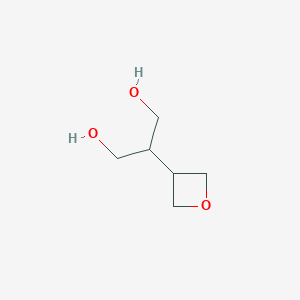
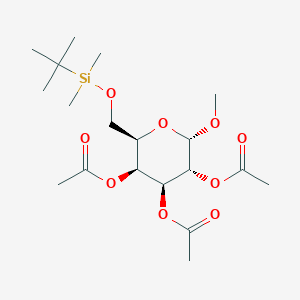
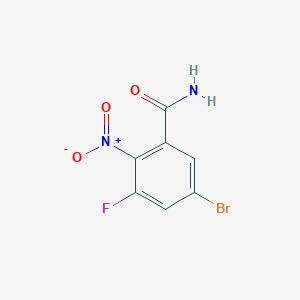
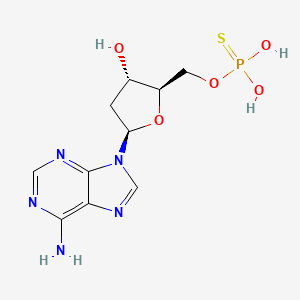
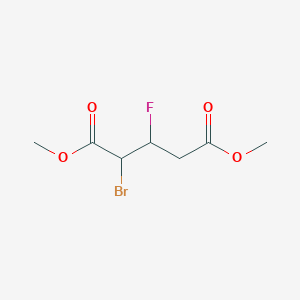




![2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12839011.png)
